molecular formula C10H8FN3O2S B2550552 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide CAS No. 1105190-28-0

2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide

Cat. No.: B2550552
CAS No.: 1105190-28-0
M. Wt: 253.25
InChI Key: FTTNMNWEYLUXLH-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]benzamide ( 1105190-28-0) is a synthetic small molecule featuring the versatile 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant potential in medicinal chemistry research . This compound has a molecular weight of 253.25 g/mol and a molecular formula of C 10 H 8 FN 3 O 2 S . Its structure incorporates a 2-fluorobenzamide group linked to a 5-mercapto-1,3,4-oxadiazole unit, which is of particular interest in the design of novel bioactive agents. The 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer research, with demonstrated mechanisms that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the 1,3,4-oxadiazole ring can act as a bioisostere for carbonyl-containing groups, influencing the molecule's physicochemical properties and its ability to interact with biological targets . This makes derivatives like this compound valuable scaffolds for investigating new therapeutic strategies in oncology, particularly in the development of agents that can overcome multidrug resistance . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex hybrid molecules, or as a reference standard in biochemical screening assays. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2S/c11-7-4-2-1-3-6(7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTNMNWEYLUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide under basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the 5-Mercapto Group

The thiol (-SH) group on the oxadiazole ring serves as a primary reactive site, enabling the following transformations:

Oxidation to Disulfide

Under mild oxidative conditions (e.g., iodine in ethanol or H₂O₂), the mercapto group forms a disulfide bond:
2 R-SH +I2R-S-S-R +2HI2 \text{ R-SH } + \text{I}_2 \rightarrow \text{R-S-S-R } + 2 \text{HI}
This reaction is critical for dimerization or polymer formation, enhancing biological interactions.

Alkylation and Arylation

The thiol group reacts with alkyl/aryl halides or α,β-unsaturated carbonyl compounds:

  • With methyl iodide : Forms S-methyl derivatives in acetone with K₂CO₃ at 25°C .

  • With chloroacetamide derivatives : Produces thioether-linked analogs (e.g., 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide) .

Reaction PartnerConditionsProductYield (%)Source
CH₃IK₂CO₃, acetone, 25°CS-methyl derivative85–92
ClCH₂CONHRK₂CO₃, acetone, 3–6 hrThioether78–89

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions and ring-opening reactions:

Nucleophilic Substitution

Electron-deficient positions on the oxadiazole react with amines or hydrazines:
Oxadiazole +NH2ROpen-chain thiosemicarbazide derivatives\text{Oxadiazole } + \text{NH}_2\text{R} \rightarrow \text{Open-chain thiosemicarbazide derivatives}
This is observed in microwave-assisted reactions with hydrazine hydrate (60°C, 10 min).

Ring-Opening Under Acidic Conditions

In HCl/ethanol, the oxadiazole ring hydrolyzes to form thiosemicarbazide intermediates .

Benzamide Functionalization

The fluorine atom and amide group enable targeted reactions:

Nucleophilic Aromatic Substitution

The fluorine at the benzamide’s ortho position can be replaced by strong nucleophiles (e.g., -OH, -NH₂) under high-temperature conditions (>100°C).

Amide Hydrolysis

Under acidic (HCl) or basic (NaOH) hydrolysis, the benzamide converts to 2-fluorobenzoic acid.

Coordinative Interactions

The sulfur and nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .

Stability Considerations

  • pH Sensitivity : The mercapto group oxidizes rapidly in alkaline conditions (pH > 9) .

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis.

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsApplications
5-Mercapto (-SH)OxidationI₂, H₂O₂Dimerization
Oxadiazole RingNucleophilic substitutionNH₂NH₂, RNH₂Bioactive derivatives
Benzamide FluorineAromatic substitutionNaOH, NH₃Structural analogs

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing antimicrobial, anticancer, and agrochemical agents . Controlled reaction conditions (e.g., solvent choice, temperature) are essential to avoid side reactions involving competing sites .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluoro and mercapto groups. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the oxadiazole structure.
  • Substitution Reactions : Introducing the fluorine atom and mercapto group through nucleophilic substitution.

These synthetic pathways are crucial for optimizing yield and ensuring the purity of the compound for subsequent biological evaluations.

Biological Activities

The biological activities of this compound have been investigated primarily in the context of anticancer properties. The oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety demonstrate notable anticancer activity. For example:

  • In Vitro Studies : The compound has been tested against several human cancer cell lines such as MCF-7 (breast cancer), HEPG2 (liver cancer), and A549 (lung cancer). In these studies, it exhibited IC50 values suggesting potent cytotoxic effects comparable to established chemotherapeutic agents .
Cell LineIC50 Value (µM)Reference
MCF-717.33
HEPG21.18
A5490.28

Case Studies

Several studies highlight the efficacy of this compound and its derivatives in preclinical settings:

  • Study on Telomerase Inhibition : Zhang et al. synthesized a series of oxadiazole derivatives that included this compound and evaluated their telomerase inhibitory activity against gastric cancer cell lines. The findings indicated significant inhibition compared to controls .
  • Cytotoxicity Evaluation : A comprehensive evaluation by Shamsuzzaman et al. demonstrated that compounds similar to this compound showed substantial cytotoxicity against leukemia cell lines with IC50 values indicating strong potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to anti-inflammatory effects . The fluoro group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Biological Activity Key Findings References
2-Fluoro-N-[(5-mercapto-oxadiazol-2-yl)methyl]benzamide 2-Fluoro-benzamide; 5-mercapto-oxadiazole Understudied (discontinued) Potential for enzyme inhibition
LMM5 4-Methoxybenzyl; sulfamoylbenzamide Antifungal (C. albicans) MIC = 50 μg/mL; Trr1 inhibition
N-[(5-mercapto-oxadiazol-2-yl)methyl]-2-nitrobenzamide 2-Nitrobenzamide Antiviral Superior to reference standards
2-Amino-N-[(5-phenyl-oxadiazol-2-yl)methyl]propanamide Propanamide; phenyl-oxadiazole HDAC inhibition IC₅₀ = 1.2 μM (MCF-7 cells)
Compound 87 (N-[(5-mercapto-oxadiazol-2-yl)methyl]benzamide) Unsubstituted benzamide Anthelmintic 80% inhibition (P. posthuma)

Biological Activity

2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide is a compound that has attracted attention due to its potential biological activities, particularly in the realm of anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves the reaction between 5-mercapto-1,3,4-oxadiazole derivatives and appropriate benzamide precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, methods using coupling reagents like propanephosphonic anhydride (T3P) have been reported to facilitate the formation of oxadiazole derivatives under mild conditions .

The biological activity of oxadiazole derivatives often involves interaction with specific cellular targets. For this compound, proposed mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that compounds containing the oxadiazole ring can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Enzymatic Pathways : It has been observed that such compounds may inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

Cell Line IC50 (µM) Mechanism
HEPG2 (liver cancer)1.18Apoptosis induction
MCF7 (breast cancer)0.67Cell cycle arrest
SW1116 (colon cancer)0.80Inhibition of proliferation
BGC823 (stomach cancer)0.87Targeting EGFR

These results demonstrate that the compound exhibits significant cytotoxicity against multiple cancer cell lines at low concentrations .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that oxadiazole derivatives can exhibit antimicrobial activity against various pathogens. For example:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated a series of oxadiazole compounds for their ability to inhibit tumor growth in xenograft models. The results showed that compounds similar to this compound significantly reduced tumor size compared to controls .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against resistant strains of bacteria. The study found that certain modifications enhanced activity against MRSA strains .

Q & A

Q. Validation :

  • Purity : TLC (Rf values) and melting point analysis are used for preliminary checks.
  • Structural Confirmation :
    • NMR : 1H^1\text{H}-NMR (400 MHz) identifies aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.3–4.5 ppm) .
    • IR : Peaks at 1650–1680 cm1^{-1} confirm the amide C=O stretch, while 2550–2600 cm1^{-1} indicates the -SH group .
    • Mass Spectrometry : ESI-MS (m/z 320.08 [M+H]+^+) confirms molecular weight .

What biological activities have been reported for this compound, and how are these assays designed?

Q. Basic Biological Screening

  • Anthelmintic Activity : Tested against Pheretima posthuma using albendazole as a reference. The compound showed paralysis and death at 50–100 µg/mL via tubulin disruption assays .
  • Antiviral Activity : Evaluated against RNA viruses (e.g., influenza A) in MDCK cells. EC50_{50} values were compared to ribavirin, with substituent positioning critical for potency (e.g., nitro groups at ortho positions enhance activity) .
  • Anticancer Potential : Screened via MTT assays on HeLa and MCF-7 cells. IC50_{50} values ranged from 12–25 µM, linked to apoptosis induction via caspase-3 activation .

How do structural modifications (e.g., substituents on the benzamide or oxadiazole rings) influence biological efficacy?

Q. Advanced Structure-Activity Relationship (SAR)

  • Benzamide Substitutions :

    • Electron-withdrawing groups (e.g., -NO2_2, -F) enhance antiviral activity by improving membrane permeability .
    • Methylthio groups on oxadiazole increase lipophilicity, boosting antitumor activity (IC50_{50} reduced by 40% compared to unsubstituted analogs) .
  • Oxadiazole Modifications :

    • Replacing sulfur with oxygen in the oxadiazole ring reduces anthelmintic efficacy by 60%, highlighting the role of the thiol group in target binding .
  • Data Table :

    Substituent PositionBiological Activity (IC50_{50}/EC50_{50})Key Reference
    2-Fluoro (benzamide)18 µM (HeLa)
    3-Nitro (benzamide)9 µM (Influenza A)
    5-Mercapto (oxadiazole)50 µg/mL (antihelminthic)

What computational strategies are employed to elucidate its mechanism of action?

Q. Advanced Molecular Docking & Modeling

  • Target Identification : Docked into GSK-3β (glycogen synthase kinase-3β) for Alzheimer’s research. The oxadiazole nitrogen forms hydrogen bonds with Val-135 (2.85–2.98 Å), stabilizing the kinase-inhibitor complex .
  • ADMET Prediction : Compliance with Lipinski’s rules (MW < 500, logP < 5) confirmed via Molinspiration. The compound’s logP = 3.2 ensures moderate blood-brain barrier penetration .
  • DFT Studies : Frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) suggest reactivity with electron-deficient biological targets, validated in dye-sensitized solar cell applications .

How can contradictory data on biological efficacy across studies be resolved?

Q. Advanced Data Contradiction Analysis

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or parasite strains may explain IC50_{50} discrepancies. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Purity Issues : HPLC retention time (12.7–13.3 min) and purity (>95%) must be verified, as impurities like unreacted thiosemicarbazide can skew results .
  • Computational Validation : Re-docking studies (e.g., using AutoDock Vina) and free energy calculations (MM-PBSA) help confirm binding poses and affinity rankings .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced Process Optimization

  • Microwave-Assisted Synthesis : Reduces reaction time from 4 hours to 30 minutes, improving yield by 20% via uniform heating .
  • Green Chemistry : Ultrasonic irradiation in ethanol-water mixtures enhances cyclization efficiency (yield >85%) while reducing solvent waste .
  • Catalyst Screening : Phosphorus oxychloride outperforms POCl3_3 in thiadiazole formation, minimizing side products .

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